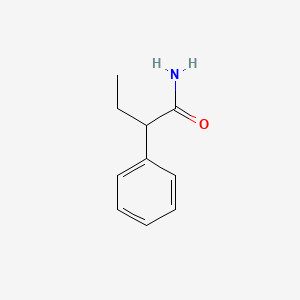

2-Phenylbutyramide

Beschreibung

Historical Context and Discovery of 2-Phenylbutyramide and Related Amides

The historical context of this compound is linked to the broader study of amide compounds and their synthesis. Amides, as a functional group, are formed by the reaction of a carboxylic acid derivative with an amine or ammonia (B1221849) jetir.org. The synthesis of amides is a fundamental transformation in organic chemistry and biochemistry jetir.org. Various methods have been developed for amide synthesis, including the reaction of carboxylic acids with amines, often requiring activating reagents or catalytic methods to facilitate water removal mdpi.comrsc.org.

Research into substituted butyramides, including this compound, has been driven by the potential biological activities associated with this class of compounds wikipedia.org. For instance, derivatives of butyramide (B146194) have shown preliminary anticonvulsive activity wikipedia.org. Studies on this compound itself have explored its synthesis and structural characteristics acs.orgnih.gov. For example, research has investigated the absolute configuration and polymorphism of this compound, examining the crystal structures of its racemic and homochiral forms acs.orgnih.gov. These studies highlight the importance of understanding the solid-state properties of such compounds in academic research.

Significance of Amide Compounds in Chemical and Biological Sciences

Amide compounds hold significant importance across chemical and biological sciences due to the ubiquitous nature of the amide bond. This functional group is a critical component in a vast array of molecules, from simple organic compounds to complex biomolecules.

In chemistry, the amide bond is central to the synthesis of numerous organic molecules. Amide formation is considered one of the most common reactions in organic chemistry laboratories and is widely applied in industrial processes, including the production of bulk chemicals, polymers, agrochemicals, and pharmaceuticals ucl.ac.uk. The unique electronic structure of the amide group, characterized by delocalization of electrons, influences its reactivity and physical properties, such as relatively high melting and boiling points and solubility in polar solvents numberanalytics.comspectroscopyonline.com.

Biologically, the significance of amides is perhaps most profound. The amide linkage, specifically the peptide bond, forms the fundamental backbone of proteins and peptides jetir.orgnumberanalytics.comsolubilityofthings.com. The formation of these bonds between amino acids is essential for creating the complex structures necessary for biological function jetir.orgsolubilityofthings.com. Amide groups are also found in many natural products and biologically active compounds, including a large percentage of marketed drugs and drug candidates jetir.orgrsc.org. Their presence in pharmaceuticals influences biological activity and pharmacokinetics numberanalytics.com.

The widespread occurrence and critical roles of amides in both synthetic chemistry and biological systems underscore their fundamental importance in academic research rsc.orgsolubilityofthings.com.

Overview of this compound's Position in Chemical Literature

This compound is documented in chemical literature, with its structure and basic properties listed in databases such as PubChem nih.gov. It is identified as 2-phenylbutanamide and has a unique PubChem CID nih.gov. Research publications have explored specific aspects of this compound, including its synthesis, structural analysis, and potential biological interactions acs.orgnih.govnmhu.edu.

Studies have investigated the solid-state behavior of this compound, focusing on its polymorphism and the characteristics of its racemic and enantiomeric forms acs.orgnih.gov. Techniques such as single crystal X-ray diffraction and infrared spectroscopy have been employed to understand its crystal structure and properties acs.orgnih.gov. For instance, research has shown similarities in the supramolecular organization and melting points between racemic and homochiral forms of this compound in crystal acs.orgnih.gov.

Furthermore, this compound has been mentioned in the context of studies exploring compounds with potential activity against neuronal targets acs.org. While specific detailed research findings on a wide range of chemical reactions or applications for this compound itself are not extensively highlighted in the provided search results, its presence in studies focusing on structural characterization and its mention in the context of biologically relevant compound classes indicate its position as a subject of academic investigation.

Research Gaps and Future Directions in this compound Studies

Identifying research gaps involves recognizing areas that have not been fully explored or are under-researched within the existing literature nu.eduresearchgate.net. For this compound, despite some studies on its synthesis and solid-state properties, several areas could warrant further academic investigation.

Based on the provided information, detailed research into the broader chemical reactivity profile of this compound appears to be less extensively covered compared to its structural characterization. Future directions could involve exploring a wider range of reactions that this compound can undergo, potentially leading to the synthesis of novel derivatives with varied properties.

Another potential research gap lies in a comprehensive understanding of its physical and chemical properties beyond melting points and basic solubility, as detailed experimental data on these aspects is not prominently featured in the search results focusing specifically on this compound. More in-depth studies on its spectroscopic characteristics (beyond IR mentioned in structural studies), thermal stability, and degradation pathways could be valuable.

Furthermore, while its structural relationship to compounds with biological activity has been noted, a deeper exploration of the fundamental interactions of this compound with specific biological targets at a molecular level, independent of applied uses, could represent a research gap. This could involve detailed binding studies or investigations into its behavior in various biological mimicking environments from a purely chemical perspective.

Future academic research on this compound could focus on developing more efficient and sustainable synthesis routes, exploring novel catalytic methods for its formation mdpi.com. Investigating its potential as a building block for the synthesis of more complex molecules could also be a fruitful avenue. Additionally, further studies into its crystal polymorphism and the factors influencing crystal form could be relevant for understanding its solid-state behavior in different academic contexts. Identifying such gaps often involves a thorough review and critical assessment of existing literature nu.edu.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-phenylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-2-9(10(11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNFGQCCHVMMMRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60870423 | |

| Record name | (+/-)-2-Phenylbutyramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90-26-6 | |

| Record name | 2-Phenylbutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylbutyramide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenylbutyramide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1861 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+/-)-2-Phenylbutyramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylbutyramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.801 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHENYLBUTYRAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J95WO7W7D4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization Strategies for 2 Phenylbutyramide

Established Synthetic Methodologies for 2-Phenylbutyramide

Traditional and more recent synthetic routes provide access to this compound and its substituted forms.

Reaction of 2-Phenylbutanoic Acid with Ammonia (B1221849)

A direct approach to synthesizing this compound involves the reaction between 2-phenylbutanoic acid and ammonia. This method falls under the general category of amide formation from carboxylic acids and amines (or ammonia). While direct reaction of carboxylic acids with amines can require severe conditions, other methods like using acid chlorides or coupling agents are more common for amide synthesis. libretexts.org However, the reaction of 2-phenylbutanoic acid with ammonia is noted as a pathway for the synthesis of 2-phenylbutanamide (this compound), highlighting its synthetic accessibility. solubilityofthings.com

Reaction of 2-Phenylbutyric Acid with Methylamine in the Presence of a Coupling Agent (for N-Methyl-2-phenylbutyramide)

The synthesis of N-substituted amides, such as N-methyl-2-phenylbutyramide, typically involves the reaction of a carboxylic acid (in this case, 2-phenylbutyric acid) with a primary or secondary amine (methylamine) in the presence of a coupling agent. Coupling agents facilitate the formation of the amide bond by activating the carboxylic acid. While specific details for N-methyl-2-phenylbutyramide synthesis using this exact method were not explicitly detailed in the search results, the general principle of using coupling agents for amide formation from carboxylic acids and amines is a well-established synthetic strategy. libretexts.org For example, the reaction of 4-phenylbutyric acid with benzylamine (B48309) catalyzed by boric acid is a known method for amide synthesis, yielding N-benzyl-4-phenylbutyramide. orgsyn.org, googleapis.com This illustrates the feasibility of using carboxylic acids and amines with appropriate catalysts or coupling agents to form substituted amides.

Synthesis via Nitrile Transformation (for Hydroxyphenyl Alkanamides, including (±)-2-hydroxy-2-phenylbutyramide)

Nitrile transformation is a versatile strategy for synthesizing various nitrogen-containing compounds, including amides. The hydration of nitriles is a classic and straightforward method for amide synthesis. oatext.com This transformation can be achieved using various catalysts, including acids, bases, and transition metals. oatext.com While the direct synthesis of (±)-2-hydroxy-2-phenylbutyramide via nitrile transformation was not specifically found, the synthesis of hydroxyphenyl alkanamides can involve the catalytic reduction of a nitrile function to yield the corresponding aminomethyl derivative, which could subsequently be transformed into an amide. googleapis.com Additionally, methods for converting aldehydes to nitriles and then to amides through tandem chemo-enzymatic cascades have been reported, showcasing the potential of nitrile intermediates in amide synthesis. nih.gov The reaction of active methylene (B1212753) nitriles with other organic compounds can also lead to the formation of amide derivatives. researchgate.net, dntb.gov.ua

Enantioselective Synthesis of this compound and its Chiral Derivatives

Given that this compound possesses a chiral center at the carbon atom bearing the phenyl and ethyl groups, the synthesis of its individual enantiomers (R and S) is relevant for potential applications where stereochemistry is crucial.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomer Resolution

Chiral HPLC is a widely used technique for separating enantiomers of a racemic mixture. csfarmacie.cz Resolution of this compound enantiomers has been successfully performed using chiral HPLC. Studies have reported the separation of this compound enantiomers on chiral stationary phases, such as Chiracel OD, using methanol/water gradients as the mobile phase. acs.org, nih.gov Preparative chiral HPLC has been employed to obtain enantiomerically enriched samples of this compound, with reported enantiomeric purity ranging from 93% to 95%. acs.org, nih.gov The absolute configurations of the obtained enantiomers can be determined using techniques like single crystal X-ray diffraction analysis. acs.org, nih.gov

An example of chiral HPLC conditions for resolving this compound enantiomers is shown below:

| Stationary Phase | Mobile Phase | Mode | Enantiomeric Purity |

| Chiracel OD | MeOH in H₂O | Reversed-Phase | 93-95% |

Biocatalytic Approaches in the Synthesis of Enantiopure Amides

Biocatalysis, utilizing enzymes as catalysts, offers an environmentally friendly and often highly selective route to synthesize enantiopure compounds, including amides. doi.org, rsc.org Lipases, particularly Candida antarctica lipase (B570770) B (CAL-B), are widely used biocatalysts for aminolysis and ammonolysis reactions, which can lead to the formation of amides. doi.org, rsc.org CAL-B has been shown to be effective in the synthesis of enantiopure amides through kinetic resolution of racemic amines or carboxylic acids. doi.org, rsc.org While direct biocatalytic synthesis of enantiopure this compound was not specifically detailed in the search results, the principles of biocatalytic amide synthesis and kinetic resolution are applicable to chiral amide compounds. For instance, biocatalytic methods involving heme proteins have been developed for the synthesis of enantioenriched amides through intermolecular C-H amidation. nih.gov Additionally, enzymatic cascades have been explored for the synthesis of enantiomerically pure amines and alcohols, highlighting the potential of biocatalysis in preparing chiral building blocks for amide synthesis. nih.gov

Asymmetric Synthesis Methodologies for 2-Substituted 2-Phenylethylamines via Lithiation-Substitution Sequences

While the direct asymmetric synthesis of this compound via lithiation-substitution sequences is not explicitly detailed in the search results, related methodologies have been explored for the asymmetric synthesis of 2-substituted 2-phenylethylamines. This class of compounds shares structural similarities with this compound derivatives, particularly regarding the presence of a chiral center adjacent to a phenyl group.

One such methodology involves the lithiation and asymmetric substitution of N-(2-phenylethyl)isobutyramide under the influence of (-)-sparteine. acs.orgnih.govacs.org This process yields benzylically substituted products with varying enantiomeric ratios (er). acs.orgnih.govacs.org Research suggests that the enantiodetermining step in this process at -78 °C is a dynamic thermodynamic resolution. acs.orgnih.govacs.org This approach highlights the potential of lithiation-substitution sequences for introducing asymmetry at the carbon adjacent to the phenyl ring in related amide systems.

Synthesis of Advanced this compound Derivatives

The derivatization of this compound allows for the exploration of compounds with modified properties and potential applications. Strategies include modifications at the nitrogen atom of the amide group, halogenation of the phenyl ring or the aliphatic chain, and incorporation of the phenylbutyramide moiety into heterocyclic systems.

Strategies for N-Substituted this compound Analogues

N-substituted butyramide (B146194) compounds have been synthesized and studied for their potential biological activities. ontosight.ai The introduction of substituents on the nitrogen atom of the amide can significantly alter the compound's properties. For example, N-butyl-2-phenethyl-4-phenyl-butyramide is a butyramide compound that has been investigated. ontosight.ai The synthesis of N-substituted amides can be achieved through the reaction of acid chlorides with amines. srce.hr Another method involves treating the amide with a strong base, such as sodium amide, followed by reaction with an appropriate acid chloride. srce.hr

Synthesis of Halogenated this compound Derivatives

Halogenation is a common strategy for modifying the properties of organic compounds. While direct methods for the halogenation of this compound were not extensively detailed, related examples in the literature suggest potential approaches. For instance, nitration of 2-ethyl-2-phenylbutyric acid, a precursor to a related amide, has been reported using fuming nitric acid in concentrated sulfuric acid. srce.hr This suggests that electrophilic aromatic substitution could be a viable route for introducing halogens onto the phenyl ring of this compound or its precursors.

Derivatization for Heterocyclic Compounds Incorporating Phenylbutyramide Moieties, e.g., Pyridones and Thieno[2,3-d]pyridines

The this compound structure can be incorporated into more complex heterocyclic systems. Research has explored the synthesis of pyridones and thieno[2,3-d]pyridines that contain related structural elements. For example, the reaction of 2-dimethylaminomethylene-3-oxo-N-phenylbutyramide with malononitrile (B47326) or cyanoacetamide can lead to the formation of pyridone derivatives. researchgate.net Similarly, reactions involving cyanothioacetamide and related compounds have been employed in the synthesis of thieno[2,3-b]pyridines and thieno[2,3-d]pyridines. researchgate.netsciforum.netresearchgate.netresearchcommons.orgeurjchem.com These synthetic strategies often involve cyclization reactions where a phenylbutyramide-like fragment contributes to the formation of the heterocyclic ring system.

Illustrative Reaction Schemes for Heterocyclic Synthesis

While specific schemes for this compound incorporation are not directly available, related reactions provide insight. The synthesis of pyridones can involve the reaction of a compound like 2-dimethylaminomethylene-3-oxo-N-phenylbutyramide with a reagent such as cyanoacetamide, followed by cyclization. researchgate.net The synthesis of thieno[2,3-d]pyridines might involve reactions of sulfur-containing precursors with appropriate electrophiles, where a phenylbutyramide-like structure could serve as a building block. researchgate.net

Synthetic Versatility and Accessibility for Research Applications

The availability of various synthetic routes underscores the versatility and accessibility of this compound and its derivatives for research applications. solubilityofthings.com The synthesis can start from readily available precursors like 2-phenylbutanoic acid. solubilityofthings.com The ability to synthesize N-substituted, halogenated, and heterocyclic derivatives allows for the systematic modification of the molecular structure to investigate the impact of these changes on chemical and biological properties. This synthetic flexibility makes this compound a valuable scaffold in organic synthesis and medicinal chemistry research. solubilityofthings.com It is used as a reference standard in analytical methods, particularly in the context of pharmaceuticals. axios-research.comsigmaaldrich.com

Advanced Structural Characterization and Spectroscopic Analysis of 2 Phenylbutyramide

Single Crystal X-ray Diffraction Studies of 2-Phenylbutyramide Polymorphs and Enantiomers

Single crystal X-ray diffraction is a powerful technique used to elucidate the arrangement of molecules in the crystalline state, providing precise information about molecular conformation, crystal packing, and intermolecular interactions. Studies on this compound have revealed the existence of multiple crystalline forms with distinct structural features.

Supramolecular Organization and Hydrogen Bonding Patterns in Racemic and Homochiral Forms

The supramolecular organization in crystals of this compound is primarily dictated by hydrogen bonding interactions involving the amide functional group. In previously reported racemic (rac-1) and enantiopure forms, molecules are linked by N—H...O hydrogen bonds, forming supramolecular ribbons. researchgate.netiucr.orgnih.govidsi.mdacs.orgresearchgate.nettdl.orgnih.gov In these forms, the amino group acts as a double hydrogen-bond donor, while the carbonyl oxygen atom acts as a double hydrogen-bond acceptor, participating in two N—H...O hydrogen bonds. researchgate.net

A new racemic polymorph (rac-2) of this compound has also been characterized. researchgate.netiucr.orgidsi.mdnih.gov In contrast to the ribbon structure observed in rac-1 and the enantiomers, rac-2 is stabilized by a single N—H...O hydrogen bond. researchgate.netiucr.orgidsi.mdnih.gov This interaction links molecules, related by a glide plane, into chains extending along the crystallographic c-axis. researchgate.net The packing of these chains exhibits inversion symmetry, with only van der Waals contacts occurring between the chains. researchgate.net

The hydrogen bond geometry in rac-2 involves a distance of 2.9533(13) Å between the donor nitrogen (N1) and acceptor oxygen (O1), with a bond angle (N1—H1B...O1) of 168.4(13)°. researchgate.net Hirshfeld surface analysis has been employed to compare the intermolecular interactions in the different polymorphs. researchgate.netiucr.orgidsi.mdnih.gov

Analysis of Molecular Conformations in Crystalline States

Analysis of single crystal X-ray diffraction data also provides detailed information about the conformation of the this compound molecule in the solid state. The conformations of the two racemic polymorphs, rac-1 and rac-2, are reported to be quite similar. researchgate.netiucr.org The rotation of the amide group around the C7—C10 bond (using atom numbering from one study) is characterized by a specific torsion angle. In rac-2, this N1—C10—C7—C8 torsion angle is -176.9(1)°. researchgate.net In the previously reported rac-1 polymorph (space group C2/c), the corresponding torsion angle is -130.06(9)°. researchgate.net

Interestingly, the R-enantiomer crystallizes in the triclinic space group P1 and exhibits two crystallographically independent molecules in the asymmetric unit. nih.gov These molecules represent different conformers (labeled A and B), distinguished by the rotation of the amide group around the C1—C2 bond. nih.gov The N1—C1—C2—C3 torsion angles for conformers A and B are 32.26(18)° and -144.08(13)°, respectively, showing a significant difference attributed to an approximately 180° rotation of the amide group. nih.gov The presence of these two different molecular conformations in the homochiral forms allows for the mimicking of the crystal packing observed in the H-bonded ribbons of the racemate (rac-1). nih.govresearchgate.nettdl.org

Polymorphism and Crystallization of Racemic and Metastable Forms

This compound is known to exhibit polymorphism, existing in different crystalline forms. researchgate.netiucr.orgnih.govacs.orgnih.govucc.iefigshare.com The previously reported racemic form (rac-1) crystallizes in the monoclinic space group C2/c. researchgate.netnih.govacs.org A new racemic polymorph (rac-2) has been obtained by recrystallization from a water/ethanol mixture (1:1 v/v) and crystallizes in the monoclinic space group P21/c. researchgate.netiucr.orgnih.gov The enantiopure forms (R and S) crystallize in the triclinic space group P1. researchgate.netnih.govacs.org

Crystals of the previously reported racemic and homochiral forms were grown from a water–acetonitrile solution in a 1:1 volume ratio. researchgate.netiucr.orgacs.orgnih.gov The new racemic polymorph (rac-2) was obtained by slow evaporation from a water/ethanol mixture over several weeks. iucr.org

Studies comparing the racemic polymorphs have indicated differences in crystal density and lattice energy. The rac-2 polymorph, with a calculated crystal density of 1.227 g cm⁻³, is characterized by a more effective crystal packing compared to the packing of ribbons in rac-1 and the enantiomers, which have a density of 1.160 g cm⁻³. researchgate.net Based on crystal energy and density criteria, the rac-2 polymorph is considered more stable than rac-1. researchgate.netiucr.org

While the term "metastable forms" is used in the context of a related compound, 3-methyl-2-phenylbutyramide, where racemic forms are metastable relative to a stable conglomerate ucc.ieacs.orgacs.orgucc.ieucc.iersc.orgrsc.org, for this compound itself, the discussion focuses on the relative stability of the identified polymorphs (rac-1 and rac-2).

Here is a summary of crystallographic data for some forms of this compound:

| Form | Space Group | Unit Cell Parameters (Å, °) | Z | Density (g/cm³) | Hydrogen Bonding Pattern |

| rac-1 | C2/c | Not fully detailed in snippets, but different from rac-2 researchgate.net | N/A | 1.160 researchgate.net | Ribbons researchgate.net |

| rac-2 | P21/c | a=8.575(2), b=10.746(3), c=9.798(3), β=101.811(3) researchgate.net | 4 | 1.227 researchgate.net | Chains researchgate.net |

| Enantiomers | P1 | Not fully detailed in snippets, but different from rac-1 researchgate.net | N/A | N/A | Ribbons researchgate.net |

Absolute Configuration Determination via X-ray Diffraction Analysis

The absolute configuration of the homochiral forms of this compound has been determined using single crystal X-ray diffraction analysis. nih.govacs.orgtdl.orgnih.gov This was achieved by utilizing the anomalous dispersion effects observed with Cu Kα radiation. nih.gov For compounds like this compound, which contain a limited number of heavier atoms (oxygen), experimental X-ray diffraction studies on both enantiomers were carried out to obtain more indicative values for parameters such as the Flack parameter. nih.gov The determination of the absolute configuration is crucial for understanding the stereochemical properties of the enantiomers.

Spectroscopic Investigations

Spectroscopic methods, such as Infrared (IR) spectroscopy, provide complementary information to X-ray diffraction regarding the molecular structure and intermolecular interactions in the solid state.

Infrared (IR) Spectral Characteristics of Polymorphs and Enantiomers

Infrared (IR) spectroscopy has been used to characterize the different crystalline forms of this compound. It has been revealed that the racemic form (rac-1) and the homochiral forms are very similar in terms of their infrared spectral characteristics. nih.govacs.orgtdl.org This similarity in IR spectra aligns with the observation that both rac-1 and the enantiomers adopt similar supramolecular structures based on hydrogen-bonded ribbons. nih.govacs.orgtdl.org While the search results mention IR spectra were investigated for polymorphs and enantiomers idsi.mdnih.govnih.gov, detailed spectral data or specific peak assignments distinguishing the forms (particularly rac-2 from rac-1/enantiomers) were not extensively provided in the snippets. However, the reported similarity between rac-1 and the enantiomers in their IR spectra is a key finding.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful technique for determining the structure of organic molecules. It provides detailed information about the connectivity and environment of atoms within a molecule. While specific NMR data for this compound was not extensively detailed in the search results, NMR spectroscopy in general is widely used for structure elucidation of organic compounds slideshare.netnih.govweebly.comresearchgate.net. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (such as COSY, NOESY, and HETCOR) NMR experiments are employed to analyze complex spectra and confirm molecular structures slideshare.netweebly.com. The chemical shifts, integration, and splitting patterns observed in NMR spectra provide crucial information about the different functional groups and their positions within the this compound molecule.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions in crystal structures researchgate.netnih.govnih.goviucr.org. This analysis helps to understand the nature and extent of interactions such as hydrogen bonds, C-H...O, C-H...π, and π-π stacking that contribute to the crystal packing of a compound like this compound.

Studies on this compound polymorphs have utilized Hirshfeld surface analysis to compare the intermolecular interactions in different crystalline forms researchgate.netnih.govnih.gov. For instance, in two racemic polymorphs (rac-1 and rac-2), the predominant interactions were found to be H...H contacts, accounting for a significant percentage of the interactions (65.7% in rac-2 and 67.3% in rac-1) nih.gov. Other notable interactions include H...C/C...H and H...O/O...H contacts nih.gov. Hirshfeld surface analysis can visually represent these interactions, with red spots on the dnorm surface indicating significant hydrogen bonding nih.goviucr.org. The analysis can also reveal differences in the number of active binding sites between polymorphs nih.gov.

The two-dimensional fingerprint plots derived from Hirshfeld surface analysis allow for a detailed and quantitative comparison of intermolecular interactions between different polymorphic systems nih.gov.

Here is a summary of predominant intermolecular interactions in this compound polymorphs as revealed by Hirshfeld surface analysis:

| Interaction Type | Percentage in rac-2 | Percentage in rac-1 |

| H...H | 65.7% | 67.3% |

| H...C/C...H | 19.6% | 19.6% |

| H...O/O...H | 11.4% | 10.8% |

Computational Studies on Molecular and Crystal Structures

Computational methods, particularly Density Functional Theory (DFT) and crystal lattice energy calculations, are essential for understanding the behavior and stability of different molecular and crystal structures of compounds like this compound.

Density Functional Theory (DFT) Calculations for Polymorph Stability and Energy

DFT calculations are widely used to investigate the stability and energy of different polymorphs idsi.mdacs.orgacs.orgnih.govrsc.orgdiva-portal.orgnih.gov. These calculations can provide insights into the relative thermodynamic stability of different crystalline forms at various temperatures and pressures.

In the context of this compound, DFT calculations have been employed to study the energy landscape of its polymorphs acs.orgacs.org. For instance, studies on related compounds like 3-methyl-2-phenylbutyramide have used DFT calculations to assess the relative stability of racemic and enantiomeric forms ucc.ie. These calculations can help determine which polymorph is thermodynamically more stable under specific conditions nih.govdiva-portal.orgucc.ie. However, accurately predicting polymorph stability using DFT, especially for conformational polymorphs, can be challenging and may require the inclusion of corrections like van der Waals interactions and vibrational free energies nih.govrsc.org.

Crystal Lattice Energy Calculations for Polymorphs

Crystal lattice energy calculations are a crucial component of computational studies on polymorphism iucr.orgidsi.mddiva-portal.orgnih.gov. These calculations estimate the energy associated with the packing of molecules in the crystal lattice, providing a theoretical basis for the relative stability of different polymorphs.

For this compound, lattice energy calculations have been performed to compare the stability of its known polymorphs iucr.orgidsi.md. These calculations, often performed using software like CrystalExplorer, can decompose the total lattice energy into contributions from different types of intermolecular interactions, such as electrostatic, polarization, dispersion, and repulsion forces researchgate.netiucr.org. By comparing the lattice energies of different polymorphs, researchers can gain insights into the factors driving the formation and stability of each crystalline form.

Theoretical Studies on Molecular Shape and Spatial Structure's Role in Biological Properties

The shape and spatial structure of a molecule play a fundamental role in determining its physical, chemical, and biological properties acs.orgresearchgate.net. Theoretical studies, often involving computational modeling, are used to explore this relationship.

Biological Activities and Pharmacological Investigations of 2 Phenylbutyramide and Its Analogues

General Biological Relevance of Amide Compounds

The amide functional group is a cornerstone in the architecture of biologically active molecules, playing a pivotal role in chemistry and biochemistry. ajchem-a.compulsus.com This structural motif is integral to a vast array of natural products, pharmaceuticals, and crucial biomolecules like peptides and proteins. ajchem-a.comquicktakes.ionih.gov In living organisms, the formation of an amide bond, known as a peptide bond, is the fundamental chemical reaction that links amino acids together to construct proteins. ajchem-a.comnih.gov

The significance of the amide group in medicinal chemistry is profound. quicktakes.io Its unique ability to participate in hydrogen bonding, acting as both a hydrogen bond donor and acceptor, facilitates strong interactions with biological targets such as enzymes and receptors. ajchem-a.comnih.gov This characteristic is crucial for the efficacy of many pharmaceutical agents. quicktakes.io Furthermore, the amide functional group can influence the pharmacokinetic properties of a drug, often enhancing solubility and metabolic stability, which are critical for a compound's effectiveness in the body. ajchem-a.comquicktakes.io The widespread occurrence of amides in clinically approved drugs, such as acetaminophen (B1664979) and lidocaine, underscores their importance in the development of therapeutic agents. ajchem-a.com Consequently, the synthesis and study of amide-containing compounds remain a significant focus for medicinal chemists and chemical biologists seeking to develop new and improved therapies. ajchem-a.compulsus.com

Pharmacological Properties and Therapeutic Potential

Derivatives of 2-Phenylbutyramide and related amide structures have been the subject of investigations for their anti-inflammatory properties. Phenylpropanoids and their derivatives, a broad class of plant secondary metabolites, are known to exhibit multifaceted biological effects, including significant anti-inflammatory activity. nih.gov The mechanism of action for many anti-inflammatory agents involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. nih.gov

Research into specific amide-containing molecules has demonstrated notable anti-inflammatory potential. For instance, the compound 2-oxo-3-[4-(1-oxo-2-isoindolinyl)-phenyl]-butanamide (GP 650) showed marked anti-inflammatory activity in chronic inflammatory models, comparable to that of phenylbutazone (B1037). nih.gov Similarly, studies on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives revealed superior efficiency in inhibiting trypsin activity, a measure of anti-inflammatory effect, with IC50 values significantly lower than the standard drug, acetylsalicylic acid. nih.gov Another study focusing on 2-(substituted phenoxy) acetamide (B32628) derivatives also identified compounds with promising anti-inflammatory activity. researchgate.net The pyrrole (B145914) scaffold, another nitrogen-containing structure related to amides, is also recognized as a privileged structure for developing anti-inflammatory drugs. mdpi.com

| Compound | Model/Assay | Observed Effect | Reference |

|---|---|---|---|

| 2-oxo-3-[4-(1-oxo-2-isoindolinyl)-phenyl]-butanamide (GP 650) | Chronic inflammatory models in laboratory animals | Activity almost equivalent to phenylbutazone. | nih.gov |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Protease (trypsin) inhibition assay | IC50 values (0.04–0.07 mg/mL) were much lower than acetylsalicylic acid (0.4051 mg/mL). | nih.gov |

| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (Compound 3f) | Carrageenan-induced paw edema in rats | Significantly reduced paw edema, particularly after repeated dosing. | mdpi.com |

| N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (Compound 3c) | In vivo anti-inflammatory models | Exhibited significant anti-inflammatory activity. | researchgate.net |

The search for new pain management therapies has led to the investigation of various synthetic compounds, including amide derivatives. mdpi.com Hydrazides and their hydrazone derivatives, which contain an amide-like structure, have shown a broad spectrum of biological activities, including analgesic effects. nih.gov

Specific research has highlighted the potential of compounds structurally related to this compound. The non-steroidal anti-inflammatory agent 2-oxo-3-[4-(1-oxo-2-isoindolinyl)-phenyl]-butanamide (GP 650) was found to have analgesic activity nearly equivalent to phenylbutazone in various animal models. nih.gov Another study evaluated 2-(3-Diethylcarbamoyl-2-methyl-5-phenyl-pyrrol-1-yl)-3-phenyl-propionic acid and found that it possesses dose- and time-dependent analgesic properties, demonstrated by an increased pain response latency in thermal stimuli tests and decreased pain behavior in chemical stimuli tests. researchgate.net Furthermore, investigations into a series of 2-phenyl (6, 8-disubstituted 3,4-dihydro-4-oxoquinazolin-3-ycl) aceto acetamides and their azo derivatives also identified compounds with significant analgesic activity comparable to the standard drug pentazocine. mdpi.com

Amide-containing compounds are a significant class of molecules investigated for their potential to combat microbial and fungal infections. researchgate.net The increasing incidence of microbial infections and antibiotic resistance necessitates the exploration of new antimicrobial therapies. nih.gov

Salicylanilides, a class of N-phenyl-2-hydroxybenzamide derivatives, have been widely researched for their diverse biological effects, including antibacterial, antimicrobial, and antifungal activities. nih.gov For example, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have been tested against various fungi, showing notable activity. nih.gov Studies on a series of 2-phenyl-N-(pyridin-2-yl)acetamides also aimed to investigate their antibacterial and antifungal properties against clinically important pathogens. nih.gov In a separate study, newly synthesized amide derivatives demonstrated good effectiveness as antifungal and antibacterial agents. ajchem-a.com Furthermore, a series of novel benzamides substituted with pyridine-linked 1,2,4-oxadiazole (B8745197) showed good fungicidal activities against eight tested fungi at a concentration of 50 mg/L. mdpi.com

| Compound Class/Derivative | Target Organism(s) | Observed Activity | Reference |

|---|---|---|---|

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | Active with MIC values of 2.5–5.0 mg/mL. | nih.gov |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Fusarium oxysporum, Sclerotinia sclerotiorum, Saccharomyces cerevisiae | MIC values ranged from 0.3 to 5.0 mg/mL. | nih.gov |

| 2-phenyl-N-(pyridin-2-yl)acetamides | Mycobacterium tuberculosis H37Ra | One compound showed a MIC of 15.625 μg/mL. | nih.gov |

| Benzamides substituted with pyridine-linked 1,2,4-oxadiazole | Eight different fungi | Good fungicidal activities at 50 mg/L. Compound 7h showed 90.5% inhibition against Botrytis cinereal. | mdpi.com |

Research has specifically identified anticonvulsant properties in hydroxyamide homologues of this compound. The enantiomers of DL-2-hydroxy-2-phenylbutyramide have been prepared and evaluated for their pharmacological activity. nih.gov Both the individual enantiomers and the racemic mixture demonstrated significant anticonvulsant activity against seizures induced by pentylenetetrazol in mice. nih.gov While the potency at the peak drug effect was similar among the different forms, a variation in the timing of this effect was observed between the enantiomers. nih.gov

Further studies have explored the structure-activity relationship of related compounds. A homologous series of (±)-p-fluoro-phenyl alcohol amides, including (±)-2-hydroxy-2-(4'-fluorophenyl)butyramide, (±)-3-hydroxy-3-(4'-fluorophenyl)pentanamide, and (±)-4-hydroxy-4-(4'-fluorophenyl)hexanamide, were synthesized and tested. nih.gov These compounds also exhibited significant activity against seizures provoked by pentylenetetrazol. nih.gov The research indicated that the incorporation of a fluorine atom in the para position of the phenyl ring increased both the potency and the duration of the anticonvulsant activity. nih.gov

The therapeutic potential of targeting various enzymes with both natural and synthetic molecules is an area of growing interest for treating neurological disorders, including neurodegenerative and neuroinflammatory conditions. nih.gov Key enzymes such as cyclooxygenase-2 (COX-2) are implicated in the neuroinflammation associated with diseases like Alzheimer's and Parkinson's disease. nih.govnih.gov Molecules that can modulate these enzymes may help alleviate symptoms or slow disease progression. nih.gov

While direct studies on this compound for specific neurological disorders are limited in the provided context, its analogues and related amide compounds have shown promise. For example, the anticonvulsant activity of its hydroxyamide homologues suggests a potential role in managing seizure disorders, which are a component of various neurological conditions. nih.gov Furthermore, the anti-inflammatory effects observed in related amide structures could be relevant, as neuroinflammation is a key process in many neurodegenerative disorders. nih.gov The ability of certain compounds to modulate neurotransmitter systems is also a key therapeutic strategy for many central nervous system disorders. mdpi.com The structural features of this compound and its derivatives make them candidates for further investigation into their potential to interact with targets relevant to neurological diseases.

Mechanisms of Action and Biological Targets

The biological and pharmacological profile of this compound and its derivatives is an area of growing scientific interest. Research into the mechanisms of action of these compounds has revealed interactions with several key biological targets, suggesting a range of potential therapeutic applications. This section details the current understanding of how this compound and its analogues exert their effects at the molecular level.

Neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs) are ligand-gated ion channels that play a crucial role in the central and peripheral nervous systems. nih.gov They are involved in various physiological processes, including learning, memory, and attention. nih.gov The interaction of ligands with nAChRs is complex, with the binding pocket located at the interface between two subunits. nih.gov

While direct studies on the interaction of this compound with nAChRs are not extensively documented in publicly available research, the principles of ligand interaction with these receptors are well-established. The binding of agonists or antagonists to nAChRs is governed by the specific three-dimensional structure of the ligand and its ability to fit into the binding pocket formed by loops from adjacent subunits. nih.govmdpi.com Structure-activity relationship (SAR) studies of various nAChR ligands have demonstrated that modifications to the ligand's chemical structure can significantly alter its affinity and selectivity for different nAChR subtypes. nih.gov For instance, studies on noncanonical 2,4,6-substituted pyrimidine (B1678525) analogues have shown that substitutions at the 2-position can impact the potency and efficacy of these compounds as selective agonists for α7 nAChRs. nih.gov

Given that this compound possesses a phenyl group and an amide moiety, it is conceivable that it or its derivatives could interact with the hydrophobic and hydrogen-bonding regions within the nAChR binding site. However, without specific experimental data, the nature and affinity of such an interaction remain speculative. Further research, including binding assays and electrophysiological studies, would be necessary to elucidate the potential role of this compound as a modulator of nAChR activity.

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its receptors, particularly the GABA-A receptor, are the targets of many clinically important drugs, including benzodiazepines and barbiturates. nih.govyoutube.com GABA-A receptors are ligand-gated ion channels that, upon activation by GABA, allow the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of neurotransmission. nih.govyoutube.com

The modulation of GABA-A receptors can occur through various mechanisms. Positive allosteric modulators, for example, bind to a site on the receptor that is distinct from the GABA binding site and enhance the effect of GABA, leading to increased chloride ion flow. nih.govnih.gov The chemical structure of a molecule plays a critical role in its ability to modulate GABA-A receptor activity. SAR studies on various classes of compounds, such as flavonoids and aminopyridazine derivatives of GABA, have provided insights into the structural requirements for interaction with the GABA-A receptor complex. mdpi.comnih.gov For instance, research on aminopyridazine derivatives of GABA has shown that a GABA moiety with a positive charge is crucial for optimal recognition by the GABA-A receptor. nih.gov

While there is a lack of specific studies on the direct interaction of this compound with GABA receptors, its structural similarity to other GABAergic compounds suggests a potential for such an interaction. The presence of a butyramide (B146194) chain, which is a derivative of butyric acid (a GABA precursor), and a phenyl ring could allow it to interact with allosteric sites on the GABA-A receptor. Future investigations are needed to determine if this compound or its analogues can modulate GABA-mediated inhibition and to identify the specific binding sites and mechanisms involved.

Protein kinases are a large family of enzymes that play a critical role in regulating a wide range of cellular processes, including cell growth, differentiation, and apoptosis. nih.gov Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for drug development. nih.gov A number of kinase inhibitors have been developed, with many of them featuring heterocyclic scaffolds such as quinazoline (B50416) and pyrimidine. nih.govmdpi.comresearchgate.net

Derivatives of this compound that incorporate a quinazoline ring system have the potential to act as kinase inhibitors. The 4-anilinoquinazoline (B1210976) scaffold, for example, is a well-established pharmacophore in the design of inhibitors for several tyrosine kinases, including the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). nih.gov The anilino portion of these molecules typically occupies the ATP-binding site of the kinase, while the quinazoline ring provides a stable anchor.

Similarly, other heterocyclic systems, such as pyrrole indolin-2-one, have been successfully utilized to develop potent kinase inhibitors. cancertreatmentjournal.com The kinase selectivity and inhibitory activity of these compounds can be finely tuned through structural modifications. cancertreatmentjournal.com While specific research on quinazoline derivatives of this compound as kinase inhibitors is not widely reported, the established activity of related heterocyclic compounds suggests that this is a promising area for future research. The development of such derivatives could lead to novel therapeutic agents for the treatment of cancer and other diseases driven by aberrant kinase signaling.

Table 1: Examples of Heterocyclic Scaffolds in Kinase Inhibitors and Their Targets

| Heterocyclic Scaffold | Example Kinase Targets |

| 4-Anilinoquinazoline | EGFR, ErbB2, VEGFR2 |

| Anilinopyrimidine | Class III Receptor Tyrosine Kinases |

| Pyrrole indolin-2-one | VEGFRs, PDGFRs |

| Pyrimidine | CDKs, AURKs |

This table is for illustrative purposes and is based on the general activity of these scaffolds as reported in the literature.

The microbial degradation of persistent organic pollutants, such as the polycyclic aromatic hydrocarbon (PAH) pyrene (B120774), is a critical process for environmental remediation. nih.govresearchgate.net Various bacteria and fungi have been identified that can metabolize pyrene, breaking it down into less harmful compounds. nih.govmdpi.com This process involves a series of enzymatic reactions, and the efficiency of degradation can be influenced by various factors, including the presence of other organic compounds that can serve as co-metabolates or inducers of the necessary enzymes. nih.govresearchgate.net

Currently, there is no direct scientific evidence in the available literature to suggest a role for this compound in the microbial degradation of pyrene. The metabolic pathways for pyrene degradation by microorganisms such as Mycobacterium, Pseudomonas, and various fungal species have been studied, and these pathways involve specific dioxygenase and dehydrogenase enzymes that initiate the breakdown of the pyrene ring structure. nih.govmdpi.com

While it is known that microbial communities can adapt to metabolize a wide range of organic compounds, any potential involvement of this compound in pyrene degradation would be purely speculative at this point. It is possible that it could act as a carbon source for some microorganisms, but its specific role as a co-metabolite or an inducer of pyrene-degrading enzymes has not been investigated. Further research would be required to explore any potential interactions between this compound and pyrene-degrading microbial consortia.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The biological activity of a compound is intrinsically linked to its three-dimensional structure. Structure-activity relationship (SAR) studies are a fundamental component of medicinal chemistry, providing insights into how modifications to a molecule's chemical structure can influence its pharmacological properties.

Stereoisomerism plays a pivotal role in the biological activity of chiral compounds. nih.gov Enantiomers, which are non-superimposable mirror images of each other, can exhibit significantly different pharmacological and toxicological profiles. nih.govnih.gov This is because biological systems, such as enzymes and receptors, are themselves chiral and can therefore differentiate between the stereoisomers of a drug molecule.

This compound contains a chiral center at the carbon atom to which the phenyl group and the amide group are attached. Therefore, it exists as a pair of enantiomers: (R)-2-phenylbutyramide and (S)-2-phenylbutyramide. It is highly probable that these two enantiomers will exhibit different biological activities. One enantiomer may bind with higher affinity to a particular biological target, leading to a more potent pharmacological effect, while the other enantiomer may be less active or even inactive. In some cases, one enantiomer may be responsible for the therapeutic effects of a drug, while the other may contribute to undesirable side effects.

A compelling example of the importance of stereochemistry is seen in the antimalarial activity of 3-Br-acivicin and its derivatives. nih.gov Studies on the different isomers of these compounds revealed that only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that their uptake is mediated by a stereoselective transport system. nih.gov This highlights how stereochemistry can influence not only the interaction with the target but also the absorption and distribution of a compound. nih.gov

Table 2: Hypothetical Differential Activity of this compound Enantiomers

| Enantiomer | Hypothetical Biological Activity | Rationale |

| (R)-2-Phenylbutyramide | Potentially higher affinity for a specific receptor subtype. | The specific spatial arrangement of the phenyl and amide groups may lead to a more favorable interaction with the chiral binding site of the target protein. |

| (S)-2-Phenylbutyramide | Potentially lower affinity or activity at the same receptor, or activity at a different target. | The different three-dimensional structure may result in a weaker or non-productive interaction with the primary target, or it may allow for binding to an alternative biological molecule. |

This table is a hypothetical illustration of the potential differences in biological activity between the enantiomers of this compound based on the general principles of stereochemistry in pharmacology.

While specific SAR studies on the stereoisomers of this compound are not extensively reported, the fundamental principles of stereopharmacology strongly suggest that the biological activities of its enantiomers would differ. Future research in this area would be crucial for understanding the full pharmacological profile of this compound and for the potential development of stereochemically pure derivatives with improved therapeutic properties.

Impact of Substitutions on Pharmacological Profiles

The pharmacological activity of this compound and its analogues is significantly influenced by chemical substitutions on the molecule. Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for understanding how modifications to a chemical structure affect its biological activity. longdom.org For anticonvulsant agents, altering substituents can impact efficacy, potency, and neurotoxicity.

In related classes of compounds, such as phenylmethylenehydantoins, substitutions on the phenyl ring have been shown to dramatically alter anticonvulsant activity. nih.gov For instance, the introduction of alkyl, halogeno, trifluoromethyl, and alkoxyl groups can confer good anticonvulsant properties. nih.gov Conversely, the substitution of polar groups like nitro (-NO2), cyano (-CN), or hydroxyl (-OH) often leads to reduced activity or inactivity. nih.gov

For phenylacetamide derivatives, which share a structural similarity with this compound, modifications have also been systematically evaluated. The nature and position of substituents on the phenyl ring, as well as alterations to the amide group, can modulate anticonvulsant and antinociceptive profiles. mdpi.com For example, introducing a dimethylamine (B145610) group at a specific position on a related succinimide (B58015) ring was found to be particularly beneficial for broad-spectrum anticonvulsant activity. mdpi.com The stereochemistry of the molecule, specifically the configuration of the asymmetric carbon atom in the phenylacetamide portion, has also been identified as a critical determinant of potency. mdpi.com These findings suggest that similar substitutions on the this compound scaffold could yield analogues with enhanced or more selective pharmacological profiles.

Table 1: Impact of Phenyl Ring Substitutions on Anticonvulsant Activity in Structurally Related Compounds This table is illustrative, based on findings from related compound classes like phenylmethylenehydantoins.

| Substituent Type | General Effect on Anticonvulsant Activity | Reference |

| Alkyl groups | Generally enhances activity | nih.gov |

| Halogeno groups | Generally enhances activity | nih.gov |

| Trifluoromethyl group | Can enhance activity | nih.gov |

| Alkoxyl groups | Can enhance activity | nih.gov |

| Polar groups (-NO2, -CN, -OH) | Tends to decrease or abolish activity | nih.gov |

| Heteroaromatic rings (replacement for phenyl ring) | Tends to decrease or abolish activity | nih.gov |

Preclinical Research and In Vivo Studies

Preclinical in vivo studies are fundamental for characterizing the pharmacological profile of new chemical entities. For compounds like this compound, these investigations typically involve rodent models to assess antiepileptic, antinociceptive, and neurotoxic potential.

The anticonvulsant properties of this compound and its analogues are evaluated using established rodent models of seizures. These models are designed to identify compounds that can prevent or reduce the severity of seizures induced by electrical or chemical stimuli. isfcppharmaspire.com

Two of the most widely used screening tests are the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. mdpi.comisfcppharmaspire.com The MES test induces a generalized tonic-clonic seizure and is considered a model for generalized-onset tonic-clonic seizures. Compounds active in this test are thought to prevent seizure spread. nih.govnih.gov The scPTZ test, where a chemical convulsant is administered, is a model for absence seizures and identifies compounds that can raise the seizure threshold. isfcppharmaspire.comnih.gov

Another relevant model is the 6-Hz psychomotor seizure test, which is used to identify compounds effective against therapy-resistant partial seizures. mdpi.com The activity of test compounds in these models provides a profile of their potential clinical utility as antiepileptic drugs. For example, studies on N-cinnamoyl derivatives in rodent models have demonstrated positive anticonvulsant activity in both MES and scPTZ tests. isfcppharmaspire.com

Table 2: Common Rodent Models for Anticonvulsant Activity Screening

| Test Model | Seizure Type Modeled | Primary Mechanism Indicated | Reference |

| Maximal Electroshock (MES) | Generalized tonic-clonic | Prevention of seizure spread | nih.govisfcppharmaspire.com |

| Subcutaneous Pentylenetetrazole (scPTZ) | Absence seizures | Elevation of seizure threshold | isfcppharmaspire.comnih.gov |

| 6-Hz Seizure Test | Therapy-resistant partial seizures | Broad-spectrum anticonvulsant activity | mdpi.com |

| Ischemia-Induced Epilepsy | Seizures secondary to brain injury | Blockade of seizure spread | nih.gov |

The potential analgesic, or antinociceptive, effects of this compound can be assessed in various mouse models of pain. These tests measure the ability of a compound to reduce the response to noxious stimuli, which can be thermal, mechanical, or chemical in nature. nih.gov

The acetic acid-induced writhing test is a common screening model for peripheral analgesic activity. mdpi.comnih.gov In this test, an intraperitoneal injection of acetic acid causes abdominal constrictions (writhes), and a reduction in the number of writhes indicates antinociceptive action. nih.gov

Thermal nociception models, such as the tail-flick and hot-plate tests, are used to evaluate centrally mediated analgesia. nih.govwikipedia.org In the tail-flick test, a heat source is applied to the mouse's tail, and the latency to flick the tail away is measured. taylorandfrancis.companlab.com An increase in this latency suggests an analgesic effect. The formalin test is another valuable model that induces a biphasic pain response, allowing for the differentiation between neurogenic pain (first phase) and inflammatory pain (second phase). nih.govmdpi.com

Table 3: Preclinical Models for Assessing Antinociceptive Activity in Mice

| Test Model | Type of Pain | Common Endpoint Measured | Reference |

| Acetic Acid Writhing Test | Visceral, inflammatory | Number of abdominal writhes | mdpi.comnih.gov |

| Tail-Flick Test | Acute thermal | Latency to tail withdrawal from heat | wikipedia.orgtaylorandfrancis.com |

| Hot-Plate Test | Acute thermal | Latency to paw licking or jumping | nih.govwikipedia.org |

| Formalin Test | Tonic, inflammatory, and neurogenic | Time spent licking/biting the injected paw | nih.govmdpi.com |

A critical component of preclinical evaluation is the assessment of neurotoxicity, which often manifests as motor impairment. The rotarod test is a widely used and sensitive method for evaluating the effect of a substance on motor coordination, balance, and motor learning in rodents. wikipedia.orgnih.gov

In this test, an animal is placed on a rotating rod, and the latency to fall off is recorded. biomed-easy.com A drug-induced decrease in the time spent on the rod indicates motor impairment and potential central nervous system (CNS) side effects. nih.gov This test is crucial for determining the therapeutic index of a potential anticonvulsant, which is the ratio between the dose that causes neurotoxicity and the dose that produces the desired therapeutic effect. The enantiomers of a related compound, 2-hydroxy-2-phenylbutyramide, were evaluated using the rotarod ataxia test, which revealed differences in their neurotoxicity profiles. nih.gov

Table 4: Rotarod Test for Neurotoxicity Assessment

| Parameter | Description | Reference |

| Principle | A rodent is placed on a rotating rod. The test measures the animal's ability to maintain balance and coordination. | wikipedia.org |

| Primary Endpoint | Latency to fall from the rotating rod. | nih.govbiomed-easy.com |

| Interpretation | A reduced latency to fall compared to control animals suggests motor impairment, sedation, or other neurotoxic effects. | nih.gov |

| Application | Used to screen for side effects of drugs on motor function and to establish a compound's therapeutic index. | wikipedia.orgbiomed-easy.com |

Applications of 2 Phenylbutyramide in Organic Chemistry and Materials Science

2-Phenylbutyramide as a Reagent in Organic Synthesis

This compound serves as a valuable building block and intermediate in organic synthesis, enabling the construction of more complex molecules through various reaction pathways. guidechem.com

Studies Related to Amine and Carboxylic Acid Interactions

The amide functional group in this compound can participate in reactions and interactions with both amines and carboxylic acids. Amides can be synthesized through the reaction of carboxylic acids and amines, a process that can be catalyzed by agents like boric acid. researchgate.netorgsyn.org This suggests that this compound, as an amide, could be involved in reactions that form or modify amide bonds, potentially interacting with either the amine or carboxylic acid components or their derivatives under suitable conditions. While direct studies specifically detailing the interaction of 2-phenylbutyramideas a reagent with simple amines or carboxylic acids in isolation are not extensively highlighted in the search results, the fundamental reactivity of the amide group supports its potential involvement in such reactions, particularly in the context of forming or modifying amide linkages within larger molecular structures. The synthesis of 2-phenylbutanamide itself can be achieved through the reaction of 2-phenylbutanoic acid with ammonia (B1221849), illustrating its synthetic accessibility and the relationship between the acid and amide forms. solubilityofthings.com

Role in the Development of New Methodologies and Techniques in Organic Chemistry

The study of compounds like this compound contributes to the development of new synthetic methodologies and techniques in organic chemistry. The synthesis and characterization of butyramide (B146194) compounds, including those structurally related to this compound, have advanced organic synthesis. ontosight.ai For example, research into the crystallization behavior and solid forms of this compound has provided insights into crystallization techniques and the factors influencing crystal packing, which are crucial in developing reliable synthetic procedures, particularly for pharmaceutical solids. acs.orgresearchgate.net The exploration of its racemic and enantiomeric forms and their crystallization behavior highlights the importance of stereochemistry in synthetic methodologies. acs.org

Exploration in Materials Science

This compound's structural features lend themselves to exploration in materials science, particularly in the design and creation of new materials with tailored properties.

Potential in Creating Novel Polymers and Composites

While direct research on this compound as a monomer in polymerization is not explicitly detailed in the search results, the presence of the amide group and the aromatic ring suggests potential for its incorporation into polymer structures. Amide linkages are fundamental in the formation of polyamides (nylons), a class of polymers known for their strength and durability. The phenyl group could introduce rigidity and tune the material's properties. Research into novel polymers and composites often involves monomers with diverse functional groups, and the structure of this compound presents possibilities for its use in creating new polymeric materials or as an additive in composites to modify their characteristics. However, specific examples of this compound being used in this context were not found in the provided search snippets.

Co-crystallization for Modulating Physicochemical Properties

Co-crystallization is a significant area where this compound has been explored. Co-crystals are multi-component crystalline structures held together by non-covalent interactions. rsc.org Studies have investigated the co-crystallization of this compound, particularly its racemic and enantiomeric forms, with other compounds like salicylic (B10762653) acid. rsc.orgrsc.org These studies demonstrate that co-crystallization can lead to different solid forms, including racemic and kryptoracemate co-crystals. rsc.orgrsc.org The formation of these different crystalline structures can significantly modulate the physicochemical properties of the compound, such as melting point and solubility, which is particularly relevant in the pharmaceutical industry for improving drug properties. solubilityofthings.comrsc.org The investigation of co-crystals of 3-methyl-2-phenylbutyramide with salicylic acid, for instance, has provided insights into the diverse crystallization outcomes and the factors influencing the formation of different solid forms. rsc.orgrsc.org

Here is a table summarizing some key properties of this compound:

| Property | Value | Source |

| Appearance | White crystalline solid or needles | solubilityofthings.comchemicalbook.com |

| Molecular Formula | C₁₀H₁₃NO | cymitquimica.comnih.gov |

| Molecular Weight | 163.22 g/mol | solubilityofthings.comchemicalbook.com |

| Melting Point | 83-87 °C | chemicalbook.comaksci.com |

| Solubility | Soluble in organic solvents (ethanol, acetone, dichloromethane), limited solubility in water | cymitquimica.comsolubilityofthings.comguidechem.com |

Challenges and Future Perspectives in 2 Phenylbutyramide Research

Comprehensive Understanding of Toxicity and Pharmacokinetics

A thorough understanding of the toxicity and pharmacokinetic profile of 2-Phenylbutyramide is crucial for its development as a therapeutic agent. While some studies touch upon aspects of toxicity in related compounds or general approaches to toxicity testing, specific comprehensive data for this compound itself appears limited in the immediate search results nih.govmdpi.com. Future research needs to focus on dedicated toxicological studies to determine safe exposure levels and potential adverse effects across different biological systems. This includes acute and chronic toxicity studies, as well as investigations into its potential developmental toxicity mdpi.com.

Pharmacokinetic studies are equally vital to understand how this compound is absorbed, distributed, metabolized, and excreted by the body. This information is essential for determining appropriate dosing regimens and predicting potential drug interactions. Research on the pharmacokinetics of other compounds, such as saponins (B1172615), highlights the complexity involved in elucidating these processes and the need for advanced research technology frontiersin.org. Future studies should aim to comprehensively map the metabolic pathways of this compound and identify the enzymes and transporters involved in its disposition ucsf.edu. This could involve both in vitro and in vivo studies, utilizing techniques such as mass spectrometry and chromatography to quantify the compound and its metabolites in biological samples.

Challenges in this area include the complexity of biological systems and the need for sensitive and specific analytical methods. The field of toxicogenomics offers a promising avenue for advancing toxicological research by providing insights into a toxicant's mechanism of action at the molecular level, which could be applied to this compound krepublishers.com.

Elucidation of Detailed Mechanisms of Action

While this compound has shown promising biological activities, a detailed understanding of its precise mechanisms of action at the molecular and cellular levels is still evolving. Some research suggests that this compound, as a metabolite synonym of alpha-ethyl-benzeneacetamide, may have antiseizure effects by inhibiting neuronal acetylcholine (B1216132) receptors frontiersin.org. However, the full spectrum of its interactions and downstream effects requires further investigation.

Future research should employ a combination of biochemical, cellular, and in vivo approaches to fully elucidate how this compound exerts its effects. This could involve:

Target Identification: Precisely identifying the molecular targets that this compound interacts with, such as receptors, enzymes, or ion channels. Studies on other compound classes, like saponins or indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, demonstrate the importance of understanding molecular interactions for therapeutic development frontiersin.orgnih.gov.

Signaling Pathway Analysis: Mapping the intracellular signaling pathways that are modulated by this compound binding to its targets.

Structure-Activity Relationship (SAR) Studies: Conducting detailed SAR studies to understand how modifications to the this compound structure affect its activity and mechanism. This can guide the design of more potent and selective analogs. Research on other scaffolds, such as phthalimide (B116566) derivatives, highlights the value of SAR studies in exploring diverse biological activities researchgate.net.

Investigation of Stereoisomerism: Given that this compound is a chiral compound, investigating the distinct biological activities and mechanisms of its individual enantiomers is crucial researchgate.netnih.gov. Differences in the activity and properties of stereoisomers have been observed for other compounds researchgate.net.

Challenges include the complexity of biological networks and the potential for this compound to have multiple mechanisms of action depending on the cellular context.

Development of New Therapeutic Agents Based on this compound Scaffolds

The this compound structure serves as a promising scaffold for the development of novel therapeutic agents ontosight.aisolubilityofthings.com. Its core structure can be modified to create derivatives with improved potency, selectivity, pharmacokinetic properties, and reduced toxicity. Research is exploring the potential of 2-phenylbutanamide as a lead compound for new therapeutic agents solubilityofthings.com.

Future perspectives in this area include:

Rational Design of Analogs: Utilizing computational tools and structural information (including the crystal structure of this compound and its enantiomers) to rationally design and synthesize novel this compound analogs with tailored properties nih.govresearchgate.net.

Exploration of Diverse Pharmacophores: Combining the this compound scaffold with other known pharmacophores to create hybrid molecules with multi-target activity or enhanced efficacy. The development of hybrid molecules is a common strategy in medicinal chemistry researchgate.net.

Targeted Delivery Systems: Developing delivery systems that can specifically target this compound or its derivatives to desired tissues or cells, potentially reducing off-target effects and improving therapeutic outcomes.

Addressing Solubility and Stability: Optimizing the chemical structure to improve solubility and metabolic stability, which are critical factors for drug bioavailability and duration of action solubilityofthings.com.

Challenges lie in the complex interplay between structural modifications and biological activity, as well as the rigorous testing required for drug development.

Further Exploration of Diverse Applications

Beyond its potential antiseizure effects, this compound and its derivatives may hold promise for a wider range of applications. Butyramide (B146194) compounds, in general, have been studied for potential biological activities such as anti-inflammatory, analgesic, and antimicrobial effects ontosight.ai. Amide derivatives from cinnamic acid have shown antioxidant, anti-inflammatory, and anticancer activities japsonline.com.

Future research should explore these diverse possibilities:

Anti-inflammatory and Immunomodulatory Effects: Investigating the potential of this compound to modulate inflammatory pathways, which could be relevant for treating various inflammatory diseases.

Antimicrobial Activity: Evaluating its efficacy against different types of microorganisms, including bacteria, fungi, and viruses.

Anticancer Potential: Further exploring its potential as an anticancer agent, possibly in combination with other chemotherapies, given that other amide derivatives have shown anticancer activity japsonline.com. Research on other scaffolds like xanthones also highlights their diverse bioactivities, including anticancer effects frontiersin.org.